Brevinin-2Ej is a member of the Brevinin superfamily of antimicrobial peptides, which are primarily derived from the skin secretions of various frog species, particularly from the genus Rana. This peptide is characterized by its unique amino acid sequence and structural properties that contribute to its biological functions. Brevinin-2Ej exhibits a distinct amphipathic α-helical structure in membrane-mimicking environments, which facilitates its interaction with lipid membranes, making it an effective antimicrobial agent. The peptide's sequence includes a high proportion of cationic and hydrophobic residues, which are essential for its activity against bacterial membranes and cancer cells .
Brevinin-2Ej exhibits significant biological activities, primarily antimicrobial and anticancer properties. It has been shown to possess potent antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The peptide's mechanism involves disrupting bacterial cell membranes, leading to cell death. Furthermore, Brevinin-2Ej has demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells, making it a candidate for targeted cancer therapies. The peptide activates a lysosomal-mitochondrial death pathway in cancer cells, which is not sensitive to classical apoptotic inhibitors .
The synthesis of Brevinin-2Ej can be achieved through several methods:
These methods enable researchers to produce Brevinin-2Ej for various experimental applications and therapeutic investigations .
Brevinin-2Ej has several potential applications:
These applications highlight the versatility and significance of Brevinin-2Ej in both medical and biotechnological fields .
Research on Brevinin-2Ej has focused on its interactions with various biological membranes and cellular components:
Brevinin-2Ej belongs to a broader family of brevinins, each with unique structural features and biological activities. Here are some similar compounds:
| Compound Name | Source Organism | Key Features | Biological Activity |
|---|---|---|---|
| Brevinin-1E | Rana esculenta | Contains cationic residues; forms α-helices | Antimicrobial; moderate hemolytic activity |
| Brevinin-2R | Rana ridibunda | Low hemolytic activity; triggers lysosomal pathways | Selective cytotoxicity against cancer |
| Brevinin-2GU | Hylarana guntheri | Insulin-releasing activity; antimicrobial properties | Antimicrobial; insulinotropic effects |
Brevinin-2Ej is unique due to its specific amino acid composition that enhances its selectivity towards cancer cells while minimizing hemolytic activity against erythrocytes. This selectivity is crucial for therapeutic applications, making it a valuable candidate in the development of new treatments for bacterial infections and cancer .
Brevinin-2Ej represents a member of the Brevinin-2 subfamily of antimicrobial peptides isolated from the skin secretions of the European edible frog, Rana esculenta complex [1]. The peptide consists of a primary sequence of 30 amino acid residues with the sequence GIFLDKLKNFAKGVAQSLLNKASCKLSGQC [1]. This sequence positions Brevinin-2Ej within the broader Brevinin-2 family, which typically contains approximately 33-34 amino acid residues [2].
The molecular characterization reveals a molecular weight of 3182.79 daltons with the molecular formula C141H237N39O40S2 [1]. The peptide exhibits a net positive charge of +4, contributed by five basic residues and one acidic residue [1]. The isoelectric point has been determined to be 9.6, indicating the peptide's strongly basic nature [1]. The physicochemical analysis demonstrates 12 hydrophobic residues and 10 polar residues, with a hydrophobicity index of 0.103 and an aliphatic index of 97.67 [1].
| Property | Value |
|---|---|
| Molecular Formula | C141H237N39O40S2 [1] |
| Molecular Weight | 3182.79 Da [1] |
| Isoelectric Point | 9.6 [1] |
| Net Charge | +4 [1] |
| Basic Residues | 5 [1] |
| Acidic Residues | 1 [1] |
| Hydrophobic Residues | 12 [1] |
| Polar Residues | 10 [1] |
Post-translational modifications play a crucial role in the bioactivity of Brevinin-2Ej [3] [4]. The most significant post-translational modification observed in amphibian skin peptides is carboxyl-terminal amidation, which dramatically enhances antimicrobial activity compared to peptides with free carboxylic acid termini [4]. This modification eliminates the negative charge of the carboxyl group, thereby increasing the cationic charge and enhancing peptide binding to negatively charged bacterial membranes [4]. Carboxyl-terminal amidation also provides additional hydrogen bonding capacity, which stabilizes the alpha-helical conformation in membrane-mimetic environments [3] [4].
The processing of Brevinin-2Ej from its biosynthetic precursor involves enzymatic cleavage at specific recognition sites [5]. The precursor peptide contains a signal peptide sequence at the amino-terminus, followed by an acidic spacer domain that terminates in a typical lysine-arginine propeptide convertase processing site [6]. The mature peptide is liberated from the carboxyl-terminal end of the precursor through the action of prohormone convertases [5].
The structural integrity of Brevinin-2Ej is maintained by a single intramolecular disulfide bridge formed between cysteine residues at positions 27 and 33 [2] [7]. This disulfide connectivity creates a characteristic carboxyl-terminal cyclic heptapeptide ring structure known as the Rana box motif [8] [6]. The Rana box represents a highly conserved structural feature among Brevinin family peptides and consists of seven amino acid residues stabilized by the disulfide bridge [8].
| Structural Feature | Description |
|---|---|
| Disulfide Bond Pattern | Single intramolecular bridge (Cys27-Cys33) [2] |
| Rana Box Motif | Carboxyl-terminal cyclic heptapeptide ring [8] |
| Conserved Residues | Lysine7, Cysteine27, Lysine28, Cysteine33 [2] |
| Ring Size | Seven amino acid residues [8] |
The Brevinin-2 family demonstrates remarkable conservation in disulfide bond architecture across species [2]. The invariant amino acid residues within the Brevinin-2 subfamily include lysine at position 7, cysteine at position 27, lysine at position 28, and cysteine at position 33 [2]. This conservation pattern reflects the critical importance of these residues for maintaining structural stability and biological function [9].
The formation of the disulfide bond occurs through oxidative folding processes in the endoplasmic reticulum of granular gland cells [10]. The proper formation of this disulfide bridge is essential for peptide stability and resistance to proteolytic degradation [11]. Studies have demonstrated that linearized analogs of Brevinin peptides, where the disulfide bridge has been chemically reduced, exhibit altered biological activities compared to their native cyclic counterparts [11].
The Rana box motif contributes significantly to the overall three-dimensional architecture of Brevinin-2Ej [6]. Analysis of heptapeptide-ring containing Brevinin-1 family peptides reveals that the most prevalent residues within the cyclic region are lysine or arginine at position 5, with lysine also frequently observed at positions 2 and 6 [6]. This cationic clustering within the Rana box provides at least two net positive charges, which play a significant role in electrostatic interactions between the cationic peptide and anionic bacterial membranes [6].
The secondary structure of Brevinin-2Ej exhibits pronounced conformational plasticity depending on the environmental conditions [12] [13]. In aqueous solution, the peptide adopts a predominantly random coil conformation with minimal organized secondary structure elements [2] [12]. This structural flexibility represents a common characteristic among antimicrobial peptides, reflecting their adaptation to function in diverse membrane environments [14].
The introduction of membrane-mimetic conditions induces dramatic conformational changes in Brevinin-2Ej [2] [15]. In the presence of 50% trifluoroethanol, a helix-inducing solvent that mimics the hydrophobic membrane environment, the peptide undergoes a transition to an amphipathic alpha-helical structure [2] [12]. This conformational change is characterized by the formation of distinct hydrophobic and hydrophilic faces, which are essential for membrane interaction and antimicrobial activity [15].
| Environment | Secondary Structure | Helical Content |
|---|---|---|
| Aqueous Solution | Random coil/extended [2] | Minimal |
| 50% Trifluoroethanol | Alpha-helical [2] | Significant increase |
| Sodium Dodecyl Sulfate Micelles | Alpha-helical [15] | High |
| Membrane-bound State | Amphipathic helix [12] | Optimized |
Circular dichroism spectroscopy studies reveal the characteristic spectral signatures associated with these conformational transitions [15] [12]. In aqueous environments, the peptide exhibits spectral features consistent with unordered structure, while membrane-mimetic conditions produce the typical alpha-helical signature with negative bands at 208 and 222 nanometers and a positive band near 192 nanometers [15].
The amphipathic nature of the membrane-bound alpha-helical conformation is critical for the mechanism of antimicrobial action [12] [16]. The hydrophobic face of the amphipathic helix facilitates insertion into the lipid bilayer core, while the hydrophilic face, enriched in cationic residues, maintains contact with the negatively charged phospholipid headgroups [12]. This orientation enables the peptide to disrupt membrane integrity through carpet-like or detergent-like mechanisms [16].
Temperature-dependent studies demonstrate the stability of the alpha-helical conformation in membrane-mimetic environments [15]. Even at elevated temperatures up to 90 degrees Celsius, the helical structure remains largely intact, indicating the thermodynamic stability of the membrane-bound conformation [15]. This thermal stability suggests that the peptide maintains its active conformation under physiologically relevant conditions [15].
The three-dimensional structure determination of Brevinin-2Ej relies primarily on nuclear magnetic resonance spectroscopy techniques, as the peptide's resistance to crystallization precludes X-ray crystallographic analysis [17] [18]. Nuclear magnetic resonance spectroscopy provides the capability to determine high-resolution structures of antimicrobial peptides in solution under near-physiological conditions [17].
The structural determination process involves multiple stages of spectroscopic analysis [17] [18]. Initial one-dimensional proton nuclear magnetic resonance spectra provide fundamental information about the peptide's folding state and the presence of well-dispersed resonances indicative of structured conformations [17]. Two-dimensional nuclear magnetic resonance experiments, particularly nuclear Overhauser effect spectroscopy, provide the critical distance restraints necessary for three-dimensional structure calculations [17] [18].
| Nuclear Magnetic Resonance Technique | Information Provided | Application |
|---|---|---|
| 1D Proton Nuclear Magnetic Resonance | Folding assessment [17] | Initial screening |
| 2D Nuclear Overhauser Effect Spectroscopy | Distance restraints [17] | Structure calculation |
| 2D Total Correlation Spectroscopy | Spin system identification [17] | Resonance assignment |
| 2D Correlation Spectroscopy | Scalar couplings [17] | Connectivity mapping |
The sequential assignment of all non-labile proton resonances represents the most time-consuming aspect of the structure determination process [17]. This assignment process involves the systematic identification of spin systems corresponding to individual amino acid residues and the establishment of sequential connectivities through nuclear Overhauser effect cross-peaks [17].
The membrane-mimetic environment significantly influences the nuclear magnetic resonance structural analysis [18] [14]. Deuterated trifluoroethanol-water mixtures are commonly employed to mimic membrane conditions while maintaining solution nuclear magnetic resonance compatibility [17]. Alternatively, detergent micelles such as dodecylphosphocholine provide more physiologically relevant membrane-mimetic environments [18].
The integration of nuclear Overhauser effect cross-peaks and their conversion to upper distance bounds requires careful calibration procedures [17]. The distance restraints are subsequently employed in molecular dynamics or simulated annealing calculations to generate ensembles of three-dimensional structures consistent with the experimental data [17] [18].
Paramagnetic relaxation enhancement techniques provide additional structural information by mapping the peptide's position relative to micelle surfaces [14]. Water exchange measurements and saturation transfer experiments further elucidate the peptide's membrane-binding characteristics and the extent of water exposure for different regions of the molecule [14].
The biosynthesis of Brevinin-2Ej follows the characteristic pathway established for amphibian antimicrobial peptides, originating from larger precursor proteins synthesized within the granular glands of amphibian skin [5]. Transcriptomic analyses of amphibian skin secretions have revealed that these precursor proteins exhibit a unique organizational pattern that differs markedly from conventional secreted peptides [6] [7].
The precursor protein encoding Brevinin-2Ej demonstrates the typical tripartite structure observed across amphibian antimicrobial peptide families [7]. This organization comprises an N-terminal signal peptide of approximately 22-27 amino acid residues, followed by an acidic spacer peptide region of 18-25 residues, and concluding with the hypervariable C-terminal domain corresponding to the mature antimicrobial peptide [5] [8]. The total precursor protein length typically ranges from 68-76 amino acid residues, as observed in related brevinin family members [8].
Comparative transcriptome analyses across seven anuran species have demonstrated that the signal peptide and acidic spacer regions exhibit remarkable conservation within species, while the mature peptide domain shows extensive hypervariability between different antimicrobial peptides [6]. This conservation pattern is particularly pronounced in the 5′- and 3′-untranslated regions of the mRNA transcripts, which remain highly conserved across different precursor sequences within the same species [7].
The granular gland transcriptomes reveal that brevinin-2 family precursors, including those encoding Brevinin-2Ej, are constitutively expressed at substantial levels during normal physiological conditions [9]. Studies examining Rana sylvatica brevinin expression have shown that these transcripts can be detected throughout development and are significantly upregulated in response to environmental stressors such as dehydration, anoxia, and freezing conditions [9].
The conversion of the Brevinin-2Ej precursor protein into its mature, biologically active form involves a sophisticated series of proteolytic processing events that occur within the secretory pathway of granular gland cells [10] [7]. The initial step in this maturation process involves the cleavage of the N-terminal signal peptide by endoplasmic reticulum-resident signal peptidase [11].
Signal peptide cleavage in amphibian antimicrobial peptide precursors follows the established principles of eukaryotic protein secretion, with cleavage typically occurring between amino acids with small, uncharged side chains at positions -1 and -3 relative to the cleavage site [11]. However, the specific amino acid composition at position -5 relative to the cleavage site can significantly influence the efficiency of signal peptide removal [11]. The presence of cleavage-conducive residues such as glycine or arginine at this position facilitates efficient processing, while cleavage-inhibiting residues like glutamine can impede signal peptide removal [11].
Following signal peptide cleavage, the resulting pro-peptide undergoes additional proteolytic processing to remove the acidic spacer peptide region and generate the mature Brevinin-2Ej [10]. This secondary processing step is mediated by specific endoproteases that recognize conserved cleavage motifs within the spacer region [12]. The acidic nature of the spacer peptide serves multiple functions, including the maintenance of the antimicrobial peptide in an inactive state during storage and the facilitation of proper protein folding [12].
The final maturation step involves the formation of the characteristic disulfide bridge that creates the cyclic heptapeptide domain at the C-terminus of Brevinin-2Ej [4]. This disulfide bond formation occurs within the oxidizing environment of the endoplasmic reticulum and is essential for the structural integrity and biological activity of the mature peptide [4].
The proteolytic processing machinery responsible for Brevinin-2Ej maturation demonstrates remarkable specificity and efficiency, as evidenced by the high levels of mature peptide recovered from amphibian skin secretions [1]. Studies utilizing protease inhibitors have confirmed that the maturation process is dependent on serine protease activity, particularly trypsin-like enzymes that recognize basic amino acid residues [13].
The evolutionary history of Brevinin-2Ej coding sequences reveals complex patterns of conservation and divergence that reflect the adaptive pressures faced by amphibian defense systems [14]. Phylogenetic analyses based on brevinin-2 amino acid sequences provide strong evidence for the ancient origin of this peptide family, with divergence patterns that mirror broader amphibian evolutionary relationships [15] [16].
Cladistic analyses utilizing maximum parsimony methods have established clear phylogenetic relationships among brevinin-2 producing species [15] [16]. These studies demonstrate strong support for sister-group relationships between closely related frog species, such as Rana dybowskii and Rana pirica, and provide weaker but significant support for relationships between more distantly related taxa [15]. The phylogenetic signal present in brevinin-2 sequences is sufficiently robust to be consistent with previous analyses based on allozyme variations and mitochondrial gene comparisons [15].
The evolutionary conservation of Brevinin-2Ej coding sequences exhibits the characteristic pattern observed throughout the brevinin superfamily, with highly conserved regulatory and structural elements contrasting sharply with hypervariable antimicrobial peptide domains [14]. The preproregion, encompassing both the signal peptide and acidic spacer domains, demonstrates remarkable conservation both within and between species, suggesting strong selective pressure to maintain the basic biosynthetic machinery [14].
Sequence comparison analyses reveal that Brevinin-2Ej shares 80-95% sequence identity with related brevinin-2 variants found within the Rana esculenta complex [1]. When compared to the prototype brevinin-2 peptide isolated from Rana brevipoda porsa, Brevinin-2Ej exhibits approximately 70-85% sequence similarity, indicating substantial evolutionary divergence while maintaining core functional elements [4].
The hypervariability observed in the mature peptide domain of Brevinin-2Ej and related sequences reflects the operation of positive selection pressures that drive diversification of antimicrobial function [14]. This evolutionary strategy allows amphibian species to maintain broad-spectrum antimicrobial activity against rapidly evolving microbial pathogens while minimizing the risk of resistance development against individual peptides [14].
Molecular evolutionary analyses suggest that the diversification of brevinin-2 sequences, including Brevinin-2Ej, involves multiple mechanisms including gene duplication, focal hypermutation, and positive selection [14]. The repeated duplication of ancestral brevinin genes, estimated to have occurred approximately 150 million years ago, provided the raw material for subsequent functional diversification [14]. Focal hypermutation events, potentially mediated by specialized mutagenic DNA polymerases similar to Escherichia coli Pol V, introduce sequence variation specifically within the antimicrobial peptide domain while preserving essential regulatory elements [14].
The conservation patterns observed in Brevinin-2Ej coding sequences extend beyond primary sequence similarity to include conservation of key structural motifs essential for biological function [15]. The characteristic cysteine residues that form the disulfide bridge in the Rana box domain are absolutely conserved across all brevinin-2 family members, reflecting the critical importance of this structural element [15]. Similarly, the overall charge distribution and amphipathic properties of the mature peptide are maintained across evolutionary lineages, ensuring preservation of membrane-active antimicrobial function [17].
Comparative genomic analyses have revealed that brevinin-2 genes, including those encoding Brevinin-2Ej, are organized in clusters within amphibian genomes, facilitating coordinated regulation and potential gene conversion events that maintain sequence similarity among related peptides [6]. These gene clusters typically contain 10-20 different antimicrobial peptide genes, each encoding peptides with distinct antimicrobial spectra and activities [14].